(5Z)-5-(1-ethyl-6-methylquinolin-2-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-(1-ethyl-6-methylquinolin-2-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a quinoline moiety, which is often associated with pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(1-ethyl-6-methylquinolin-2-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Quinoline Moiety: The quinoline derivative can be synthesized separately and then coupled with the thiazolidinone ring through a condensation reaction.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety or the thiazolidinone ring, potentially altering the compound’s biological activity.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Quinoline Derivatives: From reduction reactions.
Substituted Thiazolidinones: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(1-ethyl-6-methylquinolin-2-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various bacterial and fungal strains makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has been studied for its ability to inhibit certain enzymes and pathways involved in inflammation and cancer cell proliferation.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (5Z)-5-(1-ethyl-6-methylquinolin-2-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the thiazolidinone ring can interact with proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(1-ethyl-6-methylquinolin-2-ylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(1-ethyl-6-methylquinolin-2-ylidene)-3-(2-phenylethyl)-2-oxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-(1-ethyl-6-methylquinolin-2-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher potency, or a broader spectrum of activity, making it a valuable compound for further research and development.
Properties
CAS No. |
356091-71-9 |
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Molecular Formula |
C23H22N2OS2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
(5Z)-5-(1-ethyl-6-methylquinolin-2-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N2OS2/c1-3-24-19-11-9-16(2)15-18(19)10-12-20(24)21-22(26)25(23(27)28-21)14-13-17-7-5-4-6-8-17/h4-12,15H,3,13-14H2,1-2H3/b21-20- |
InChI Key |
DHGQOLAZTODPLY-MRCUWXFGSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C/C1=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C=C(C=C2)C |
Canonical SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C=C(C=C2)C |
Origin of Product |
United States |
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